5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one
Overview
Description
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one typically involves the condensation of thiourea with β-ketoesters or β-diketones under acidic or basic conditions. One common method is the Biginelli reaction, which involves the reaction of thiourea, an aldehyde, and a β-ketoester in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The methyl group and the sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They have been explored as antiviral, antibacterial, and anticancer agents.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes. The sulfur atom in the compound can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Thioxo-5,6-dihydropyrimidin-4(1H)-one: Lacks the methyl group at the 5-position.
5-Methyl-4,6-dioxo-5,6-dihydropyrimidine: Contains oxygen atoms instead of sulfur.
5-Methyl-6-oxo-5,6-dihydropyrimidin-4(1H)-one: Contains an oxygen atom at the 6-position instead of sulfur.
Uniqueness
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one is unique due to the presence of both a methyl group at the 5-position and a sulfur atom at the 6-position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-4-sulfanylidene-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRLNAQEUPHCJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC=NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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